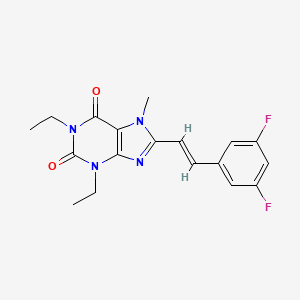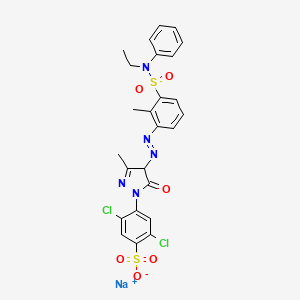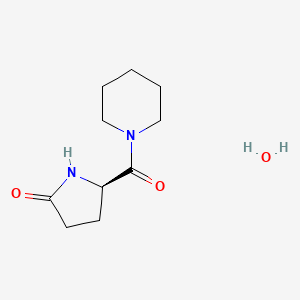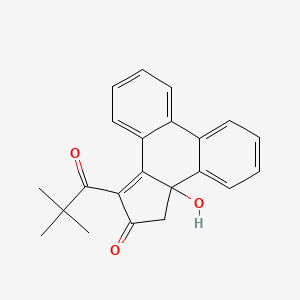
(11-beta)-((11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(11-beta)-((11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetic acid sodium salt is a synthetic compound derived from the steroidal framework It is characterized by the presence of a thioacetic acid group attached to the pregnane skeleton
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (11-beta)-((11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetic acid sodium salt typically involves multiple steps:
Starting Material: The synthesis begins with a suitable steroidal precursor, such as pregnenolone.
Functional Group Introduction: The hydroxyl groups at positions 11 and 17 are introduced through selective oxidation and reduction reactions.
Thioacetic Acid Group Addition: The thioacetic acid group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with an acetic acid derivative.
Sodium Salt Formation: The final step involves the neutralization of the thioacetic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(11-beta)-((11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The thioacetic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Thiol groups can be introduced using thiol reagents under basic conditions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products where the thioacetic acid group has been replaced by other functional groups.
科学的研究の応用
(11-beta)-((11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetic acid sodium salt has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
作用機序
The mechanism of action of (11-beta)-((11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetic acid sodium salt involves its interaction with specific molecular targets. The compound may bind to steroid receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, such as anti-inflammatory or immunomodulatory actions.
類似化合物との比較
Similar Compounds
Prednisolone: A corticosteroid with similar structural features but lacking the thioacetic acid group.
Dexamethasone: Another corticosteroid with potent anti-inflammatory properties.
Uniqueness
The presence of the thioacetic acid group in (11-beta)-((11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetic acid sodium salt distinguishes it from other similar compounds. This unique functional group may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
114967-93-0 |
|---|---|
分子式 |
C23H31NaO6S |
分子量 |
458.5 g/mol |
IUPAC名 |
sodium;2-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylacetate |
InChI |
InChI=1S/C23H32O6S.Na/c1-21-7-5-14(24)9-13(21)3-4-15-16-6-8-23(29,18(26)11-30-12-19(27)28)22(16,2)10-17(25)20(15)21;/h9,15-17,20,25,29H,3-8,10-12H2,1-2H3,(H,27,28);/q;+1/p-1/t15?,16?,17-,20?,21-,22-,23-;/m0./s1 |
InChIキー |
GBSRRDIMTLVMCD-IESFLJJMSA-M |
異性体SMILES |
C[C@]12CCC(=O)C=C1CCC3C2[C@H](C[C@]4(C3CC[C@@]4(C(=O)CSCC(=O)[O-])O)C)O.[Na+] |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CSCC(=O)[O-])O)C)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




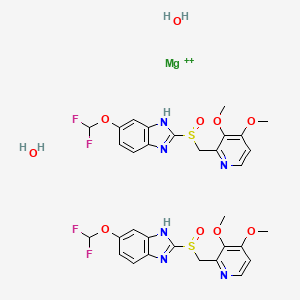
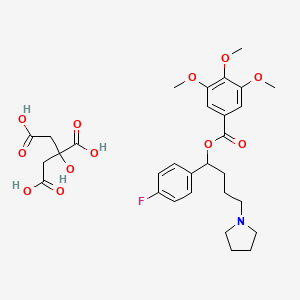


![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
